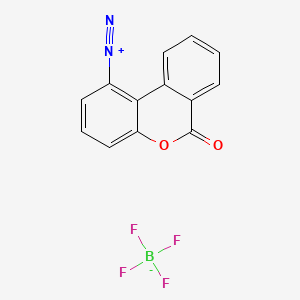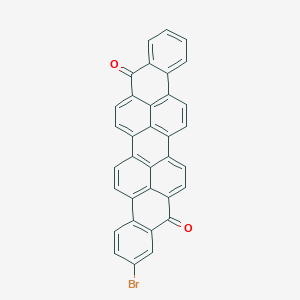
Threne brilliant violet 3b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vat Violet 9 is a member of the vat dye family, which are known for their excellent color fastness properties. Vat dyes are typically used for dyeing cellulosic fibers such as cotton and rayon. Vat Violet 9 is an anthraquinone-based dye, which means it is derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is known for its vibrant violet color and is used extensively in the textile industry.
準備方法
Synthetic Routes and Reaction Conditions
Vat Violet 9 is synthesized through a series of chemical reactions involving anthraquinone. The process typically begins with the nitration of anthraquinone to produce nitroanthraquinone. This intermediate is then reduced to aminoanthraquinone, which undergoes further reactions to form the final dye compound. The synthesis involves the use of various reagents such as nitric acid, sulfuric acid, and reducing agents like sodium dithionite.
Industrial Production Methods
In industrial settings, the production of Vat Violet 9 involves large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity The dye is usually produced in its insoluble form and then converted to a soluble form using a reducing agent
化学反応の分析
Types of Reactions
Vat Violet 9 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite.
Oxidation: The leuco form is oxidized back to the insoluble dye using oxygen from the air.
Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used to reduce Vat Violet 9 to its leuco form.
Oxidizing Agents: Oxygen from the air is used to oxidize the leuco form back to the dye.
Acids and Bases: Sulfuric acid and sodium hydroxide are often used to control the pH during the dyeing process.
Major Products Formed
The major product formed from the reduction and oxidation reactions is the insoluble form of Vat Violet 9, which is responsible for the dye’s vibrant color on the fabric.
科学的研究の応用
Vat Violet 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of anthraquinone-based dyes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Extensively used in the textile industry for dyeing cotton and other cellulosic fibers.
作用機序
The mechanism of action of Vat Violet 9 involves its reduction to the leuco form, which is soluble in water. This form penetrates the fibers of the fabric and, upon exposure to air, is oxidized back to the insoluble form. This oxidation process fixes the dye onto the fabric, resulting in a durable and vibrant color. The molecular targets and pathways involved in this process are primarily related to the redox reactions of the anthraquinone structure.
類似化合物との比較
Vat Violet 9 can be compared with other vat dyes such as Vat Blue 1 (indigo), Vat Red 10, and Vat Orange 1. These dyes share similar properties, such as high color fastness and the need for reduction and oxidation during the dyeing process. Vat Violet 9 is unique in its vibrant violet color and specific applications in various industries.
List of Similar Compounds
- Vat Blue 1 (Indigo)
- Vat Red 10
- Vat Orange 1
- Vat Green 1
- Vat Black 27
Vat Violet 9 stands out due to its specific hue and the particular applications it finds in scientific research and industry.
特性
分子式 |
C34H15BrO2 |
|---|---|
分子量 |
535.4 g/mol |
IUPAC名 |
9-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H15BrO2/c35-16-5-6-18-20-8-10-22-23-11-13-26-31-19(17-3-1-2-4-25(17)33(26)36)7-9-21(29(23)31)24-12-14-27(32(20)30(22)24)34(37)28(18)15-16/h1-15H |
InChIキー |
XUSDWZAXWXOCCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=C(C=C9)Br)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


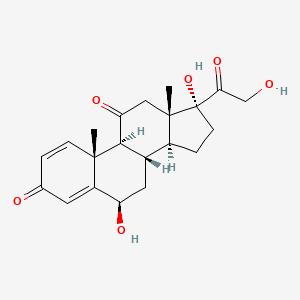

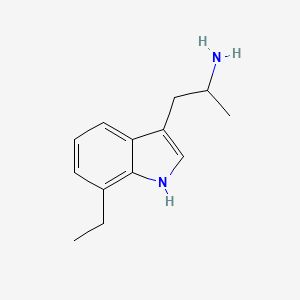
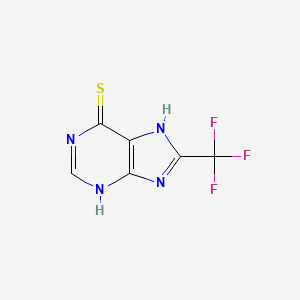
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
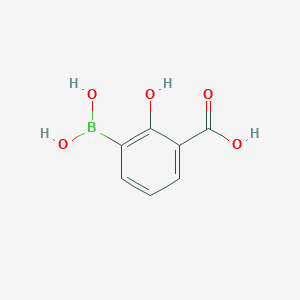
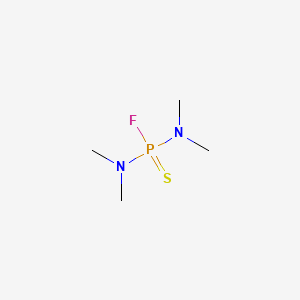
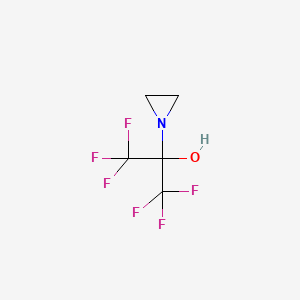
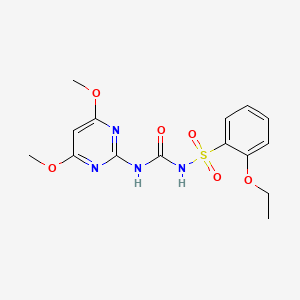
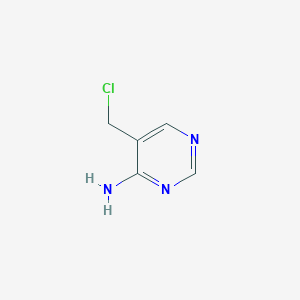
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
